Cas no 18220-90-1 (4-Ethylbenzophenone)

4-Ethylbenzophenone is a versatile aromatic compound with a distinctive, fruity odor. It exhibits high thermal stability and is widely used in the synthesis of dyes, pharmaceuticals, and fragrances. Its unique structure provides excellent solubility in organic solvents, making it a valuable intermediate in various chemical reactions. 4-Ethylbenzophenone is known for its purity and is available in both liquid and solid forms, catering to diverse industrial applications.
4-Ethylbenzophenone structure
4-Ethylbenzophenone structure
Product Name:4-Ethylbenzophenone
CAS No:18220-90-1
MF:C15H14O
MW:210.271064281464
MDL:MFCD00015177
CID:87929
PubChem ID:28968
Update Time:2025-06-18

4-Ethylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • 4-Ethylbenzophenone
    • (4-ethylphenyl)-phenylmethanone
    • 4-Aethyl-benzophenon
    • 4-ethylphenyl phenyl ketone
    • p-Ethylbenzophenone
    • DTXSID40171268
    • 2PJ45A2ULA
    • Methanone, (4-ethylphenyl)phenyl-
    • A20754
    • (4-Ethylphenyl)phenylmethanone
    • (4-ethylphenyl)(phenyl)methanone
    • AKOS009158492
    • IJUPTKULISHEID-UHFFFAOYSA-N
    • FT-0618406
    • NS00025995
    • EINECS 242-101-4
    • MFCD00015177
    • ?4-ETHYLBENZOPHENONE
    • (4-ethylphenyl)-phenyl-methanone
    • 18220-90-1
    • SCHEMBL975055
    • AS-61582
    • 4-Aethylbenzophenon
    • DTXCID1093759
    • MDL: MFCD00015177
    • Inchi: 1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
    • InChI Key: IJUPTKULISHEID-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C=CC(=CC=1)CC
    • BRN: 1949192

Computed Properties

  • Exact Mass: 210.10400
  • Monoisotopic Mass: 210.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Density: 1.0232 (rough estimate)
  • Melting Point: Not available
  • Boiling Point: 150°C 0,5mm
  • Flash Point: >110°C
  • Refractive Index: 1.5935
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 17.07000
  • LogP: 3.48000
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-Ethylbenzophenone Security Information

4-Ethylbenzophenone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Ethylbenzophenone Pricemore >>

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4-Ethylbenzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:18220-90-1)4-Ethylbenzophenone
Order Number:A20754
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):547.0
Email:sales@amadischem.com

4-Ethylbenzophenone Related Literature

Additional information on 4-Ethylbenzophenone

4-Ethylbenzophenone (CAS No. 18220-90-1): An Overview of Its Properties, Applications, and Recent Research Advances

4-Ethylbenzophenone (CAS No. 18220-90-1) is a versatile organic compound that has garnered significant attention in various fields, including organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a benzophenone core with an ethyl group substituted at the para position of one of the phenyl rings. The chemical formula of 4-Ethylbenzophenone is C14H14O, and it has a molecular weight of 198.26 g/mol.

The physical properties of 4-Ethylbenzophenone are noteworthy for its applications in different industries. It is a white to off-white crystalline solid at room temperature with a melting point ranging from 53 to 55°C and a boiling point of approximately 330°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it an ideal candidate for use in various chemical reactions and formulations.

In the realm of organic synthesis, 4-Ethylbenzophenone serves as a valuable building block for the preparation of more complex molecules. Its reactivity is primarily centered around the carbonyl group, which can undergo a variety of reactions such as nucleophilic addition, electrophilic substitution, and condensation reactions. For instance, the carbonyl group can be reduced to form the corresponding alcohol or undergo aldol condensation to form β-hydroxy ketones. These transformations are crucial for the synthesis of intermediates used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

One of the key applications of 4-Ethylbenzophenone is in the field of materials science. It has been utilized as a photoinitiator in polymerization reactions, particularly in UV-curable coatings and adhesives. The presence of the carbonyl group allows it to absorb UV light and generate free radicals or cations that initiate polymerization. This property makes it an essential component in formulations designed for rapid curing processes, which are widely used in industries such as automotive manufacturing, electronics, and construction.

In recent years, there has been growing interest in the use of 4-Ethylbenzophenone for its potential biological activities. Several studies have explored its anti-inflammatory and antioxidant properties. For example, a study published in the Journal of Medicinal Chemistry reported that 4-Ethylbenzophenone-derived compounds exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study published in the Journal of Agricultural and Food Chemistry found that these compounds also demonstrated potent antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.

The pharmaceutical industry has also shown interest in 4-Ethylbenzophenone-based compounds for their potential therapeutic applications. Researchers have synthesized derivatives of 4-Ethylbenzophenone with enhanced pharmacological properties and evaluated their efficacy in preclinical models. One notable example is a study published in the European Journal of Medicinal Chemistry, which reported that a series of 4-Ethylbenzophenone-based derivatives exhibited promising antitumor activity against various cancer cell lines. These findings suggest that further research into these compounds could lead to the development of novel anticancer agents.

Beyond its direct applications, 4-Ethylbenzophenone has also been used as a model compound for studying fundamental chemical processes. Its well-defined structure and reactivity make it an excellent candidate for investigating reaction mechanisms and developing new synthetic methodologies. For instance, researchers have utilized 4-Ethylbenzophenone to study metal-catalyzed cross-coupling reactions, which are crucial for constructing complex organic molecules with high efficiency and selectivity.

In conclusion, 4-Ethylbenzophenone (CAS No. 18220-90-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties make it an indispensable reagent in organic synthesis, materials science, and pharmaceutical research. Ongoing research continues to uncover new possibilities for its use, highlighting its significance as a valuable chemical entity.

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Amadis Chemical Company Limited
(CAS:18220-90-1)4-Ethylbenzophenone
A20754
Purity:99%
Quantity:5g
Price ($):547.0
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